![molecular formula C27H27N7O3S B2940457 3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide CAS No. 1039041-61-6](/img/structure/B2940457.png)
3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide
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Description
3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C27H27N7O3S and its molecular weight is 529.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Heterocyclic compounds, including quinazolines and pyrimidines, have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of new furothiazolo pyrimido quinazolinones and their derivatives displayed significant growth inhibition against bacteria and fungi, highlighting their potential as antimicrobial agents (Abu‐Hashem, 2018).
Anticancer Activity
Research on pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d][1,2,3]triazines synthesized through condensation with amino-pyrazoles demonstrated in vitro cytotoxic activities against human cancer cell lines, suggesting their potential in anticancer therapies (Hassan, Moustafa, & Awad, 2017).
VEGFR-2 Inhibitors and Apoptosis Inducers
Compounds synthesized from the starting material 4-(2-(2-hydrazinyl-2-oxoethylthio)-4-oxobenzo[g]quinazolin-3(4H)-yl) benzenesulfonamide showed excellent VEGFR-2 inhibitory activity, with some compounds demonstrating potent effects in apoptosis induction, cell cycle arrest, and potential for breast cancer treatment (Ghorab, Alsaid, Soliman, & Ragab, 2017).
Synthesis of Heterocyclic Compounds
Studies have focused on the synthesis of various heterocyclic compounds, such as imidazo[1,2-c]quinazolines and thiazolo[2,3-b]quinazolin-5-ones, demonstrating the versatility of these frameworks in creating potential therapeutic agents with various biological activities (Yadav, Dhakad, & Sharma, 2013).
Antioxidant, Anti-inflammatory, and Analgesic Activities
Azolopyrimidoquinolines and pyrimidoquinazolines have been synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities. Compounds within this class exhibited promising results, particularly in inhibiting oxidative stress and inflammation, further underlining their potential therapeutic benefits (El-Gazzar, Youssef, Youssef, Abu‐Hashem, & Badria, 2009).
properties
IUPAC Name |
3-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O3S/c1-17-15-22(33-32-17)31-24(36)16-38-27-30-20-10-6-5-9-19(20)25-29-21(26(37)34(25)27)11-12-23(35)28-14-13-18-7-3-2-4-8-18/h2-10,15,21H,11-14,16H2,1H3,(H,28,35)(H2,31,32,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSDRRXJXQGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5067038 |
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